1,4-Dibromo-2-methylbutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

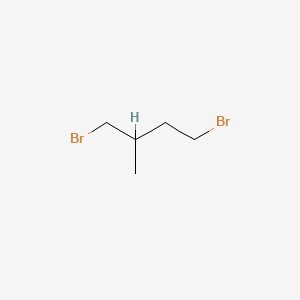

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCDMKDTWODACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969631 | |

| Record name | 1,4-Dibromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54462-66-7 | |

| Record name | 1,4-Dibromo-2-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054462667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dibromo-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Complex Synthesis

An In-Depth Technical Guide to 1,4-Dibromo-2-methylbutane

This compound (CAS Number: 54462-66-7 ) is a halogenated hydrocarbon that serves as a crucial intermediate in advanced organic synthesis.[1][2][3] Its bifunctional nature, possessing two bromine atoms at opposing ends of a branched carbon chain, makes it a highly valuable precursor for constructing complex molecular architectures. While not a final drug product itself, its utility in creating novel carbocyclic and heterocyclic scaffolds places it in the toolbox of researchers and process chemists, particularly those in pharmaceutical and materials science development. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, grounded in established chemical principles and practices.

Core Physicochemical Properties

The physical and chemical characteristics of a reagent are fundamental to its application in synthesis, dictating reaction conditions, purification strategies, and safety protocols. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 54462-66-7 | [1][2][4] |

| Molecular Formula | C₅H₁₀Br₂ | [1][2][4] |

| Molecular Weight | 229.94 g/mol | [1][2][5] |

| Boiling Point | 198.7°C at 760 mmHg | [1] |

| Density | 1.668 g/cm³ | [1] |

| Refractive Index | 1.5104 | [1] |

| Flash Point | 73.1°C | [1] |

| LogP (Octanol/Water) | 2.80 - 2.9 | [1][5][6] |

| IUPAC Name | This compound | [2] |

Synthesis and Mechanistic Insight

The preparation of this compound is most commonly achieved through the bromination of a suitable precursor. One established method involves the conversion of 2-methyl-1,4-butanediol. This transformation exemplifies a robust method for introducing bromine atoms via nucleophilic substitution, typically using a strong brominating agent like hydrobromic acid.

Experimental Protocol: Synthesis from 2-methyl-1,4-butanediol

This protocol describes a representative procedure for the synthesis of this compound. The core of this process is the substitution of hydroxyl groups with bromide ions, driven by acidic conditions.

Materials:

-

2-methyl-1,4-butanediol

-

Concentrated Hydrobromic Acid (48% HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Heating mantle

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methyl-1,4-butanediol with an excess of 48% hydrobromic acid.

-

Catalysis and Reflux: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath. The sulfuric acid acts as a dehydrating agent and protonates the hydroxyl groups, making them excellent leaving groups (H₂O). Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with water and extract the organic product into a suitable solvent like dichloromethane. Perform two to three extractions to maximize yield.

-

Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. This washing sequence is critical to remove impurities and prevent degradation during distillation.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound.

Logical Framework for Synthesis

The chosen synthetic route is a classic example of an SN2-type substitution reaction, facilitated by acid catalysis. The diagram below illustrates the logical progression from a readily available diol to the target dibromide.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two carbon-bromine bonds. These bonds are susceptible to nucleophilic substitution and elimination reactions, allowing for the introduction of diverse functionalities.

-

Cyclization Reactions: As a 1,4-dihalide, it is an ideal substrate for forming five-membered rings. Reaction with a dinucleophile, such as a malonic ester anion or a primary amine, can lead to the formation of substituted cyclopentane or pyrrolidine rings, which are common motifs in pharmaceutical compounds.

-

Building Block for Complex Scaffolds: It serves as a key precursor in the synthesis of complex polycyclic systems. For instance, it has been utilized in constructing tricyclo[4.2.1.0²,⁵]nonane derivatives, which are valuable frameworks in medicinal chemistry and materials science.[7]

-

Grignard Reagent Formation: While challenging due to the presence of two halides, mono-Grignard reagent formation can be achieved under controlled conditions, allowing the molecule to act as a nucleophilic building block for carbon-carbon bond formation.

In the context of drug development, these reactions enable the synthesis of novel molecular libraries. By using this compound as a scaffold, medicinal chemists can systematically modify peripheral functional groups to optimize a drug candidate's binding affinity, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The deuterated analogue, 1,4-dibromobutane-d8, is also used to create deuterated APIs, which can improve metabolic stability and reduce toxic metabolites.[8]

Reaction Pathway: Five-Membered Ring Synthesis

The diagram below visualizes a generalized reaction pathway where this compound reacts with a generic dinucleophile (Y-Z) to form a five-membered ring, a common strategy in pharmaceutical synthesis.

Caption: Generalized pathway for cyclization reactions.

Safety, Handling, and Storage

Working with halogenated hydrocarbons requires strict adherence to safety protocols due to their potential health effects.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene), splash goggles, and a lab coat.[9]

-

Health Hazards: This compound can cause skin and respiratory irritation.[9][10] Inhalation of vapors may lead to dizziness and drowsiness.[10] It is crucial to avoid all personal contact, including inhalation and skin absorption.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and powdered metals (e.g., aluminum, magnesium). Keep containers tightly sealed to prevent moisture ingress and vapor release.[9]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for disposal.[10][11] Do not allow the material to enter drains or waterways.[10]

References

- 1,4-Dibromo-2-methyl-2-butene. (n.d.). Smolecule.

- 1,4-Dibromo-2-methyl-2-butene. (n.d.). EvitaChem.

- This compound|54462-66-7. (n.d.). LookChem.

- This compound. (n.d.). NIST WebBook.

- Chemical Properties of this compound (CAS 54462-66-7). (n.d.). Cheméo.

- This compound. (n.d.). Pharmaffiliates.

- (2R)-1,4-dibromo-2-methylbutane. (n.d.). PubChem.

- This compound. (n.d.). PubChem.

- 1,4-DIBROMOBUTANE. (n.d.). SD Fine-Chem.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound (CAS 54462-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C5H10Br2 | CID 143172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R)-1,4-dibromo-2-methylbutane | C5H10Br2 | CID 12426345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 1,4-Dibromo-2-methyl-2-butene | 18860-95-2 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

1,4-Dibromo-2-methylbutane physical properties

An In-depth Technical Guide to the Physical Properties of 1,4-Dibromo-2-methylbutane

Foreword

In the landscape of modern organic synthesis and drug development, a profound understanding of the physical characteristics of a chemical intermediate is not merely academic; it is the bedrock of predictable, scalable, and safe chemistry. This compound, a chiral difunctionalized alkane, serves as a versatile building block for introducing complex carbon skeletons. This guide moves beyond a simple recitation of data. It aims to provide a holistic, field-proven perspective on the core physical properties of this reagent, explaining the causality behind the numbers and outlining robust methodologies for their verification. The protocols described are designed as self-validating systems, ensuring the integrity of your experimental work.

PART 1: Molecular Identity and Physicochemical Characteristics

The intrinsic properties of a molecule are dictated by its structure. For this compound, the presence of a stereocenter and two heavy bromine atoms profoundly influences its physical behavior.

Structural and Molecular Overview

This compound possesses a chiral center at the C2 position, meaning it exists as a pair of enantiomers: (R)- and (S)-1,4-dibromo-2-methylbutane. While most commercial sources provide the racemic mixture, enantiomerically pure forms are available for stereospecific syntheses.[1] The physical properties listed in this guide refer to the racemate unless otherwise specified.

-

IUPAC Name: this compound[3]

Caption: Structure of this compound with the chiral center (C*) indicated.

Core Physical Properties: A Quantitative Summary

The data presented below are compiled from authoritative chemical databases and supplier specifications. These values are fundamental for process design, purification strategies, and safety assessments.

| Physical Property | Value | Notes | Source(s) |

| Boiling Point | 198.7 °C | At 760 mmHg. High boiling point necessitates vacuum distillation for purification to prevent decomposition. | [2] |

| Density | 1.668 g/cm³ | At 25 °C. Significantly denser than water. | [2] |

| Refractive Index (n²⁰/D) | 1.5104 | A sensitive indicator of purity. | [2][5] |

| Melting Point | -28.63 °C | This is an estimated value. The compound is a liquid under standard laboratory conditions. | [2][5] |

| Flash Point | 73.1 °C | Combustible liquid. Requires precautions against ignition sources. | [2] |

| Vapor Pressure | 0.502 mmHg | At 25 °C. Relatively low volatility at room temperature. | [2] |

| LogP (Octanol/Water) | 2.8 - 2.9 | Indicates good solubility in organic solvents and low solubility in water. | [2][3][4] |

Expertise & Experience: The high boiling point and density are direct consequences of the two bromine atoms, which significantly increase the molecular weight and enhance intermolecular van der Waals forces. When planning a reaction, the density is critical for accurate volume-based measurements, while the boiling point dictates the choice of solvent and the conditions for post-reaction workup and purification. Vacuum distillation is the method of choice to purify this compound, as prolonged heating at atmospheric pressure can lead to dehydrobromination or other decomposition pathways.

PART 2: Protocols for Physical Property Verification

Trust in experimental data is paramount. The following section details standard, self-validating laboratory protocols for verifying the key physical properties of a liquid sample of this compound.

Boiling Point Determination by Simple Distillation

This method verifies the boiling point at a given pressure and serves as a primary assessment of purity.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Add 5-10 mL of the this compound sample to the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibration: Observe the vapor rising and condensing. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the liquid.

-

Data Acquisition: Record the temperature when the distillation rate is steady (approx. 1 drop per second) and the temperature reading is stable. This is the observed boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, use a nomograph or the Clausius-Clapeyron relation to correct the boiling point to standard pressure.

Trustworthiness: A pure compound will exhibit a sharp, stable boiling point range (typically < 2 °C). A wide boiling range is a strong indicator of impurities.

Caption: A self-validating workflow for experimental boiling point determination.

Density Measurement Using a Pycnometer

This protocol provides a highly accurate method for determining the density of a liquid.

Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer (a glass flask with a precise volume).

-

Mass of Pycnometer: Accurately measure the mass of the empty, dry pycnometer (m₁).

-

Mass of Pycnometer + Water: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Insert the stopper, ensuring excess water exits through the capillary. Dry the outside and measure the mass (m₂).

-

Mass of Pycnometer + Sample: Empty and thoroughly dry the pycnometer. Fill it with the this compound sample at the same temperature. Measure the mass (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at measurement temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Trustworthiness: The accuracy of this method is contingent on precise temperature control and accurate mass measurements. Performing the measurement in triplicate and averaging the results ensures high confidence.

Refractive Index Measurement

The refractive index is a unique physical constant that is highly sensitive to impurities.

Methodology:

-

Instrument Calibration: Turn on the Abbe refractometer and allow the lamp to warm up. Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Sample Application: Place 1-2 drops of this compound onto the clean, dry prism surface.

-

Measurement: Close the prism assembly. Look through the eyepiece and turn the adjustment knob until the light and dark fields meet at a sharp line in the center of the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Record the measurement temperature, as the refractive index is temperature-dependent.

Authoritative Grounding: The measured value should be compared directly to the literature value.[2][5] A deviation of more than ±0.001 typically suggests the presence of impurities or an incorrect measurement temperature.

PART 3: Spectroscopic & Safety Considerations

Spectroscopic Fingerprint

While a full analysis is beyond the scope of this guide, the identity and purity of this compound are definitively confirmed by spectroscopic methods. Key expected features include:

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).[3][6]

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations. The C-Br stretch will appear in the fingerprint region (typically 500-650 cm⁻¹).[3]

-

Raman Spectroscopy: Complementary to IR, Raman spectra are also available for this compound.[6][7]

Safety, Handling, and Storage

Halogenated hydrocarbons require careful handling. While a substance-specific Safety Data Sheet (SDS) is the ultimate authority, the following principles are critical.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can promote elimination or substitution reactions.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and ignition sources.

-

Health Hazards: This class of compounds can be irritating to the skin, eyes, and respiratory system.[9][10][11] Skin contact may lead to absorption with potential systemic effects.[9]

References

- LookChem. (n.d.). This compound|54462-66-7.

- PubChem. (n.d.). (2R)-1,4-dibromo-2-methylbutane.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 54462-66-7).

- SpectraBase. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- SpectraBase. (n.d.). This compound - Optional[Raman] - Spectrum.

- Chemsrc. (n.d.). (R)-1,4-dibromo-2-methylbutane | CAS#:69498-28-8.

Sources

- 1. (R)-1,4-dibromo-2-methylbutane | CAS#:69498-28-8 | Chemsrc [chemsrc.com]

- 2. This compound|54462-66-7|lookchem [lookchem.com]

- 3. This compound | C5H10Br2 | CID 143172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-1,4-dibromo-2-methylbutane | C5H10Br2 | CID 12426345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 54462-66-7 [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

1,4-Dibromo-2-methylbutane molecular weight

An In-Depth Technical Guide to 1,4-Dibromo-2-methylbutane: From Fundamental Properties to Synthetic Applications

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound is a chiral, bifunctional alkylating agent of significant interest in synthetic organic chemistry. Its value as a molecular building block stems from the differential reactivity of its primary and secondary bromide leaving groups and the stereocenter introduced by the methyl group. This guide provides a comprehensive technical overview of this reagent, beginning with its fundamental physicochemical properties, anchored by its molecular weight. We will delve into its synthesis and spectroscopic characterization, explore its key chemical reactions and their underlying mechanisms, and highlight its applications as a versatile scaffold in medicinal chemistry and drug development. This document is designed to equip researchers with the necessary field-proven insights and detailed protocols to effectively utilize this compound in their research endeavors.

The Significance of this compound

This compound, with the CAS Registry Number 54462-66-7, is a halogenated alkane that serves as a powerful intermediate in organic synthesis.[1][2] Its structure contains two bromine atoms, one at a primary carbon and the other at a secondary carbon, which imparts differential reactivity. The presence of a chiral center at the C-2 position makes it a valuable precursor for the enantioselective synthesis of complex target molecules, particularly in the pharmaceutical industry.

This guide will cover the essential knowledge required to handle and utilize this reagent effectively, from its core data to its practical application in the laboratory.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in experimental design, ensuring accurate stoichiometry and proper handling.

Molecular Weight and Formula

The precise molecular weight of a compound is a critical parameter for all stoichiometric calculations in a reaction. It ensures that molar equivalents are added correctly, which directly impacts reaction yield, purity, and reproducibility.

Chemical Structure and Isomerism

The structure of this compound features a four-carbon chain with a methyl group at the C-2 position and bromine atoms at the C-1 and C-4 positions. The carbon at the C-2 position is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R)-1,4-dibromo-2-methylbutane and (S)-1,4-dibromo-2-methylbutane. The commercially available material is often a racemic mixture.

Tabulated Physical Data

The following table summarizes the key physical properties of this compound. These values are crucial for procedures such as purification by distillation and for determining appropriate reaction solvents.

| Property | Value | Source(s) |

| CAS Number | 54462-66-7 | [1][3] |

| Density | 1.668 g/cm³ | [3] |

| Boiling Point | 198.7 °C at 760 mmHg | [3] |

| Flash Point | 73.1 °C | [3] |

| Refractive Index | 1.5104 | [3] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and alternative production strategies. A common route involves the bromination of 2-methyl-1,4-butanediol.

Detailed Laboratory Protocol for Synthesis

This protocol describes a robust method for synthesizing this compound from 2-methyl-1,4-butanediol using phosphorus tribromide (PBr₃), a classic and effective brominating agent for primary and secondary alcohols.

Objective: To synthesize this compound.

Materials:

-

2-methyl-1,4-butanediol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.8 eq, a slight excess relative to stoichiometry for two brominations)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with 2-methyl-1,4-butanediol and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Phosphorus tribromide is added dropwise via the dropping funnel to the stirred solution over 1 hour. The causality here is critical: slow, cold addition is necessary to control the highly exothermic reaction between PBr₃ and the alcohol, preventing side reactions and solvent boiling.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then gently heated to reflux for 3-4 hours to ensure the reaction goes to completion.

-

Workup - Quenching: The reaction mixture is cooled again to 0 °C. The causality for cooling before quenching is to safely manage the exothermic neutralization of any unreacted PBr₃ and the resulting phosphorous acid when water is added. The mixture is slowly poured onto crushed ice.

-

Workup - Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with cold water, saturated NaHCO₃ solution (to neutralize acidic byproducts), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound. The reduced pressure is necessary to lower the boiling point and prevent decomposition at high temperatures.

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized or purchased material is a cornerstone of scientific integrity. The following are the expected spectroscopic signatures for this compound.

| Technique | Expected Features |

| ¹H NMR | Complex spectrum due to the chiral center causing diastereotopic protons. Expect signals for: -CH₃ (doublet), -CH₂-Br (diastereotopic protons, complex multiplet), -CH- (multiplet), and another -CH₂-Br group (multiplet). Chemical shifts for protons alpha to bromine will be in the 3.4-3.8 ppm range. |

| ¹³C NMR | Expect 5 distinct signals corresponding to the five unique carbon environments in the molecule. Carbons attached to bromine will be shifted downfield (approx. 30-45 ppm). |

| Mass Spec (EI) | The molecular ion peak (M⁺) should be visible at m/z 228, 230, and 232 with a characteristic isotopic pattern for two bromine atoms (~1:2:1 ratio). Common fragmentation would involve the loss of Br (M-79/M-81) and subsequent alkyl fragments. |

| IR Spectroscopy | Key peaks will include C-H stretching (~2850-3000 cm⁻¹) and a strong C-Br stretching absorption in the fingerprint region (~500-650 cm⁻¹). |

Chemical Reactivity and Mechanistic Insights

This compound is a classic substrate for nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism. The primary bromide (at C-4) is sterically more accessible and thus more reactive towards nucleophiles than the secondary bromide (at C-1). This differential reactivity can be exploited for selective functionalization.

A primary application is in the synthesis of substituted cyclic compounds. For example, reaction with a primary amine can lead to the formation of a 3-methylpyrrolidine ring system, a common scaffold in pharmaceuticals.

Diagram of Reactivity Pathways

Caption: Key reactivity pathways for this compound in synthesis.

Applications in Drug Development

The structural features of this compound make it an attractive building block in drug discovery. Similar bifunctional linkers are used to synthesize novel active pharmaceutical ingredients (APIs).[7] The methyl group provides a point of steric definition and chirality, which is critical for specific binding to biological targets like enzymes and receptors.

For instance, it can be used to synthesize chiral linkers for connecting two pharmacophores or to build heterocyclic scaffolds that mimic natural products. The ability to introduce a deuterated version of this molecule also opens pathways for studying drug metabolism and potentially improving pharmacokinetic profiles.[7]

Logical Flow for a Drug Discovery Application

Caption: Use of this compound in a typical drug discovery workflow.

Safety, Handling, and Storage

As with all alkyl halides, this compound should be handled with care. It is expected to be a skin and eye irritant and may cause respiratory irritation.[8]

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile), is mandatory.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its utility is defined by its bifunctional nature, differential reactivity, and inherent chirality. By understanding its fundamental properties, from its molecular weight to its reactivity and safe handling requirements, researchers in drug development and other scientific fields can effectively leverage this compound to construct novel chemical entities with significant potential. This guide serves as a foundational resource to support such endeavors, promoting both innovation and safety in the laboratory.

References

- EvitaChem. (n.d.). Buy 1,4-Dibromo-2-methyl-2-butene (EVT-3186037).

- Smolecule. (n.d.). Buy 1,4-Dibromo-2-methyl-2-butene | 18860-95-2.

- LookChem. (n.d.). This compound|54462-66-7.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C54462667

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/143172

- National Center for Biotechnology Information. (n.d.). (2R)-1,4-dibromo-2-methylbutane. In PubChem Compound Database. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12426345

- Guidechem. (n.d.). This compound 54462-66-7 wiki.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 54462-66-7). Retrieved from https://www.chemeo.com/cid/93-199-8/1-4-Dibromo-2-methylbutane

- Pharmaffiliates. (n.d.). This compound. Retrieved from https://www.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 1,4-Dibromobutane-d8 in the Synthesis of Pharmaceutical Intermediates.

- ChemicalBook. (n.d.). 1,4-Dibromobutane synthesis.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fluorochem. (2024). Safety Data Sheet.

- Capot Chemical. (2025). Material Safety Data Sheet.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C5H10Br2 | CID 143172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|54462-66-7|lookchem [lookchem.com]

- 4. (2R)-1,4-dibromo-2-methylbutane | C5H10Br2 | CID 12426345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 54462-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. capotchem.com [capotchem.com]

An In-depth Technical Guide to 1,4-Dibromo-2-methylbutane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Complex Synthesis

1,4-Dibromo-2-methylbutane is a halogenated alkane that serves as a valuable bifunctional building block in organic synthesis. Its structure, featuring primary and secondary bromine atoms, offers differential reactivity that can be strategically exploited to construct complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, reactivity, and applications, with a particular focus on its utility for professionals in research and drug development. The presence of a methyl group on the butane chain introduces chirality and steric influence, which can be leveraged to achieve specific stereochemical outcomes in synthetic transformations.

Physicochemical Properties

This compound is a liquid at room temperature with a molecular formula of C₅H₁₀Br₂ and a molecular weight of 229.94 g/mol .[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54462-66-7 | [1] |

| Molecular Formula | C₅H₁₀Br₂ | [1] |

| Molecular Weight | 229.94 g/mol | [1][2] |

| Boiling Point | 198.7 °C at 760 mmHg (estimated) | |

| Melting Point | -28.63 °C (estimated) | |

| Density | 1.668 g/cm³ (estimated) | |

| InChI | InChI=1S/C5H10Br2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3 | [1] |

| SMILES | CC(CCBr)CBr | [2] |

Synthesis of this compound

Causality Behind Experimental Choices:

The use of a strong acid is crucial for protonating the hydroxyl groups of the diol, converting them into good leaving groups (water). The bromide ions, abundantly available from HBr, can then act as nucleophiles and displace the water molecules via an Sₙ2 mechanism. Sulfuric acid serves a dual purpose: it acts as a catalyst by protonating the alcohols and as a dehydrating agent, shifting the equilibrium towards the formation of the dibromide by removing water as it is formed.

Experimental Protocol: Synthesis of this compound from 2-Methyl-1,4-butanediol (Adapted)

Materials:

-

2-methyl-1,4-butanediol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄, 98%)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 2-methyl-1,4-butanediol.

-

Acid Addition: Cool the flask in an ice bath. Slowly add 48% hydrobromic acid to the stirred diol. After the initial addition, slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is kept low.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with water. The organic layer, containing the product, will separate.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which renders the methylene protons diastereotopic. The spectrum would likely show a doublet for the methyl group, a complex multiplet for the methine proton, and distinct multiplets for the four methylene protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. The C-Br stretching vibrations are expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would appear as a triplet at m/z 228, 230, and 232 with a relative intensity ratio of approximately 1:2:1. Fragmentation patterns would involve the loss of bromine atoms and cleavage of the carbon-carbon bonds.

Reactivity and Synthetic Applications

The two bromine atoms in this compound have different reactivities, with the primary bromide at the C4 position being more susceptible to Sₙ2 reactions than the secondary bromide at the C1 position. This differential reactivity can be exploited for selective functionalization.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alkoxides, and cyanides, to introduce new functional groups.[8][9][10] The choice of reaction conditions (solvent, temperature, and nature of the nucleophile) can influence the selectivity between mono- and di-substitution.

Intramolecular Cyclization

The 1,4-disposition of the bromine atoms makes this compound an excellent precursor for the synthesis of five-membered rings via intramolecular cyclization.[11][12][13] By reacting this compound with a dinucleophile or by forming a di-Grignard reagent followed by reaction with an electrophile, various substituted cyclopentane derivatives can be synthesized.

Applications in Drug Development

As a bifunctional intermediate, this compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[14][15][][17] Its ability to form substituted carbon chains and cyclic structures is particularly valuable in the construction of complex molecular scaffolds found in many bioactive molecules. The methyl group can also play a crucial role in modulating the pharmacological properties of the target molecule.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, offering multiple avenues for the construction of complex organic molecules. Its differential reactivity and the presence of a chiral center make it a particularly useful building block for the synthesis of pharmaceutical intermediates and other high-value chemical entities. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development.

References

- SD Fine-Chem Limited. (n.d.). 1,4-DIBROMOBUTANE.

- ScienceMadness. (2018, January 19). Preparation of 1,4-Dibromobutane.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- PrepChem.com. (n.d.). Preparation of 1,4-dibromobutane.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Wang, Y., et al. (2020). (4+1) vs (4+2): Catalytic Intramolecular Coupling between Cyclobutanones and Trisubstituted Allenes via C–C Activation. Journal of the American Chemical Society, 142(10), 4592-4597.

- Filo. (2024, September 22). SN2 reaction of OH−with (R)-1-bromo-2-methyl butane will form.

- Organic Chemistry Explained. (2023, February 2). Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. YouTube.

- Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.

- Corrosion. (2019, November 17). Synthesis of 1,4-Dibromobutane from THF. YouTube.

- SpectraBase. (n.d.). 1,4-Dibromo-2-butene.

- ResearchGate. (n.d.). Intramolecular cyclization of 1,4‐(bisbromomethyl)benzene to dimer and....

- Zhang, Y., et al. (2025). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. Beilstein Journal of Organic Chemistry, 21, 1-25.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C5H10Br2 | CID 143172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sciencemadness Discussion Board - Preparation of 1,4-Dibromobutane - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. prepchem.com [prepchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-BROMO-2-METHYLBUTANE(507-36-8) 1H NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. (5.) \mathrm { The } _ { \mathrm { N } } 2 reaction of \mathrm { OH } ^ {.. [askfilo.com]

- 11. (4+1) vs (4+2): Catalytic Intramolecular Coupling between Cy-clobutanones and Trisubstituted Allenes via C–C Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buy 1,4-Dibromo-2-methyl-2-butene (EVT-3186037) | 18860-95-2 [evitachem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,4-Dibromo-2-methylbutane: Synthesis, Characterization, and Applications in Drug Development

This guide provides a comprehensive technical overview of 1,4-dibromo-2-methylbutane, a versatile building block in organic synthesis. The content is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for researchers, scientists, and professionals in drug development.

Introduction and Core Chemical Identity

This compound, with the IUPAC name This compound , is a halogenated hydrocarbon.[1] Its structure features a four-carbon butane chain with bromine atoms at positions 1 and 4, and a methyl group at position 2. This seemingly simple molecule is a valuable precursor in the synthesis of more complex chemical entities, particularly heterocyclic compounds that form the core of many pharmaceutical agents.

Chemical and Physical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₁₀Br₂ | [1] |

| Molecular Weight | 229.94 g/mol | [1] |

| CAS Number | 54462-66-7 | [1] |

| Canonical SMILES | CC(CCBr)CBr | [1] |

| InChIKey | SBCDMKDTWODACO-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.9 | [1] |

| Complexity | 37.1 | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of a suitable precursor. While the direct hydrobromination of isoprene can lead to the related unsaturated compound, 1,4-dibromo-2-methyl-2-butene, the saturated target molecule is typically prepared from 2-methyl-1,4-butanediol.[2] Another potential route, by analogy to the synthesis of 1,4-dibromobutane, involves the ring-opening of 3-methyltetrahydrofuran.[3][4]

Synthesis from 2-methyl-1,4-butanediol (Proposed)

This method involves the conversion of the diol to the corresponding dibromide, a standard transformation in organic synthesis. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are typically employed.

Reaction Scheme:

Caption: Synthesis of this compound from 2-methyl-1,4-butanediol.

Experimental Protocol (Conceptual):

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methyl-1,4-butanediol dissolved in a suitable inert solvent like diethyl ether or dichloromethane.

-

Step 2: Reagent Addition. Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. The reaction is exothermic and generates hydrogen bromide gas, so it must be performed in a well-ventilated fume hood.

-

Step 3: Reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete conversion.

-

Step 4: Workup. Cool the reaction mixture and carefully pour it over ice. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Step 5: Purification. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Purification and Characterization

Purification of the final product is crucial to remove unreacted starting materials and byproducts.

Purification Methods:

-

Vacuum Distillation: This is the preferred method for purifying liquid products with high boiling points.

-

Column Chromatography: For smaller scale reactions or to remove closely related impurities, silica gel column chromatography can be employed.

Characterization Techniques:

A combination of spectroscopic methods is used to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and methylene protons. The chemical shifts and splitting patterns will be indicative of the structure. For comparison, the related compound 1-bromo-2-methylbutane shows characteristic peaks for its diastereotopic protons.[5]

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).[1] The fragmentation pattern will likely involve the loss of bromine atoms and cleavage of the carbon chain.[6]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic C-H stretching and bending vibrations.[1] The absence of a broad O-H stretching band (around 3300 cm⁻¹) would confirm the complete conversion of the diol starting material. The C-Br stretching vibrations are typically observed in the fingerprint region (below 800 cm⁻¹).

-

Applications in Drug Development

The primary utility of this compound in drug development lies in its ability to serve as a bifunctional electrophile for the construction of cyclic structures, particularly substituted pyrrolidines. The pyrrolidine ring is a common motif in a wide range of pharmaceuticals.

Synthesis of 3-methyl-N-substituted Pyrrolidines

The reaction of this compound with primary amines provides a direct route to 3-methyl-N-substituted pyrrolidines. This transformation proceeds via an initial intermolecular nucleophilic substitution, followed by an intramolecular cyclization.[7]

Reaction Workflow:

Caption: Workflow for the synthesis of 3-methyl-N-substituted pyrrolidines.

Experimental Protocol (Adapted from a similar reaction with 1,4-dibromobutane): [7]

-

Step 1: Materials.

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, DMF)

-

-

Step 2: Reaction Setup. To a solution of the primary amine and base in the chosen solvent, add this compound.

-

Step 3: Reaction. Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Step 4: Workup. After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Step 5: Purification. The crude product can be purified by column chromatography on silica gel.

The introduction of the methyl group at the 3-position of the pyrrolidine ring can significantly impact the pharmacological properties of a drug molecule by influencing its binding to target proteins and its metabolic stability.

Role in Deuterated Drug Synthesis

The use of deuterated analogs of drug molecules is an emerging strategy to improve their pharmacokinetic profiles.[8] Deuterated this compound can be used to introduce a deuterated 2-methylbutyl moiety into a drug candidate, which can lead to increased metabolic stability and a longer half-life.[8]

Safety and Handling

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to participate in cyclization reactions to form 3-methyl-substituted pyrrolidines makes it particularly relevant to the field of drug development. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the practical insights and underlying scientific principles that are essential for its effective use in a research and development setting.

References

- EvitaChem. (n.d.). Buy 1,4-Dibromo-2-methyl-2-butene (EVT-3186037).

- Smolecule. (n.d.). Buy 1,4-Dibromo-2-methyl-2-butene | 18860-95-2.

- BenchChem. (n.d.). Application Notes and Protocols for the Alkylation of Amines with 1,4-Dibromobutane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143172, this compound.

- Google Patents. (n.d.). CN111848419B - (E) Synthesis method of (E) -4-hydroxy-3-methyl-2-butenylamine and zeatin.

- BenchChem. (n.d.). Application Notes and Protocols: The Role of 1,4-Dibromobutane-d8 in the Synthesis of Pharmaceutical Intermediates.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- SpectraBase. (n.d.). Butane, 1,4-dibromo-2-(bromomethyl)-.

- Fluorochem. (2024). Safety Data Sheet.

- Capot Chemical. (2025). Material Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- SpectraBase. (n.d.). This compound.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- NIST. (n.d.). Butane, 1,4-dibromo-. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 1,4-Dibromobutane synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139691940, 1,4-Dibromo-2-(bromomethyl)-3-methylbutane.

- SK Pharma Tech Solutions. (n.d.). This compound.

- SpectraBase. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 205858, 1,4-Dibromo-2-methylbut-2-ene.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 54462-66-7).

- Organic Syntheses. (n.d.). Procedure.

- Chemguide. (n.d.). Mass spectra - fragmentation patterns.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbutane.

- Royal Society of Chemistry. (n.d.). Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu–DMF.

- YouTube. (2023, February 2). Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis.

- ChemicalBook. (n.d.). 1,4-Dibromobutane(110-52-1) IR Spectrum.

- SpectraBase. (n.d.). 1,4-Dibromo-2-butene.

- ChemicalBook. (n.d.). 2-BROMO-2-METHYLBUTANE(507-36-8) 1H NMR spectrum.

- Beilstein Journal of Organic Chemistry. (2011, March 31). The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes. Retrieved from Beilstein Journal of Organic Chemistry.

- YouTube. (2019, November 17). Synthesis of 1,4-Dibromobutane from THF.

- ResearchGate. (2025, August 6). Application of 1,1-Dibromo-2-Arylalkene in Cyclization Reaction.

- ResearchGate. (2025, October 27). Nickel(II) Bromide Catalyzed Multicomponent Cyclization to Access 4‐Substituted 2‐Iminothiazolines | Request PDF.

Sources

- 1. This compound | C5H10Br2 | CID 143172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111848419B - (E) Synthesis method of (E) -4-hydroxy-3-methyl-2-butenylamine and zeatin - Google Patents [patents.google.com]

- 3. 1,4-Dibromobutane synthesis - chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. capotchem.com [capotchem.com]

- 12. fishersci.com [fishersci.com]

Molecular Structure and Stereochemical Considerations

An In-Depth Technical Guide to the NMR Spectra of 1,4-Dibromo-2-methylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key analytical technique in organic chemistry, NMR spectroscopy offers unparalleled insight into molecular structure. This document will delve into the theoretical underpinnings of the ¹H and ¹³C NMR spectra of this halogenated alkane, with a special focus on the impact of its stereochemistry on the spectral features.

This compound possesses a chiral center at the second carbon (C2), which has a significant impact on its NMR spectra.[1][2] The presence of this stereocenter renders the molecule asymmetric, leading to the chemical non-equivalence of protons and carbons that might otherwise appear identical.

Below is a diagram illustrating the structure and numbering of this compound.

Caption: Molecular structure of this compound with atom numbering.

A crucial consequence of the chirality at C2 is the diastereotopicity of the methylene protons on C1 and C3.[3][4] Diastereotopic protons are chemically non-equivalent and therefore resonate at different chemical shifts and exhibit distinct coupling patterns.[5] This phenomenon arises because replacing each of these protons with another group would result in the formation of diastereomers.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to show five distinct signals, each with a specific chemical shift, integration, and multiplicity. The presence of the electronegative bromine atoms will deshield adjacent protons, shifting their signals downfield.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H5 (-CH₃) | ~1.1 | Doublet (d) | 3H |

| H3a, H3b | ~1.9 - 2.2 | Multiplet (m) | 2H |

| H2 | ~2.3 | Multiplet (m) | 1H |

| H4 | ~3.4 | Triplet (t) | 2H |

| H1a, H1b | ~3.5 - 3.7 | Multiplet (m) | 2H |

Analysis of Predicted ¹H NMR Signals:

-

H5 (-CH₃): These three protons are coupled to the single proton on C2, resulting in a doublet.

-

H3a and H3b: These methylene protons are diastereotopic due to the chiral center at C2.[3] They will have different chemical shifts and will couple to each other (geminal coupling) and to the protons on C2 and C4, leading to a complex multiplet.

-

H2: This methine proton is coupled to the three methyl protons (H5), the two methylene protons on C3, and the two methylene protons on C1, resulting in a complex multiplet.

-

H4: These methylene protons are coupled to the two protons on C3, resulting in a triplet.

-

H1a and H1b: These methylene protons are also diastereotopic due to the chiral center at C2.[4] They will have different chemical shifts and will couple to each other (geminal coupling) and to the proton on C2, resulting in a complex multiplet, likely a doublet of doublets for each.

The diagram below illustrates the predicted spin-spin coupling interactions in this compound.

Sources

- 1. This compound | C5H10Br2 | CID 143172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

The Challenge and Utility of IR Spectroscopy for Alkyl Halides

An In-Depth Technical Guide to the Infrared Spectrum of 1,4-Dibromo-2-methylbutane

This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₅H₁₀Br₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational spectroscopy, offering field-proven insights for accurate spectral interpretation and experimental design.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific frequencies, creating a unique spectral "fingerprint." The IR spectrum is typically divided into two main regions: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹).

While highly useful for identifying functional groups like carbonyls (C=O) or hydroxyls (O-H), identifying alkyl halides via IR spectroscopy presents a unique challenge.[1] The key vibrational mode—the carbon-halogen stretch—gives rise to absorptions in the low-frequency fingerprint region.[2][3] Specifically, the carbon-bromine (C-Br) stretching vibration occurs between 690-515 cm⁻¹.[4][5] This area of the spectrum is often crowded with numerous other absorptions, making unambiguous assignment difficult.[4] However, a systematic approach, combining the analysis of the alkane backbone with specific halide-associated vibrations, allows for a confident and self-validating interpretation.

Structural Analysis of this compound

A thorough interpretation of an IR spectrum begins with a clear understanding of the molecule's structure. The IUPAC name this compound defines a four-carbon main chain with bromine atoms at positions 1 and 4, and a methyl group at position 2.

Key Structural Features:

-

Alkane Backbone: Composed entirely of sp³ hybridized carbons and C-C and C-H single bonds.

-

Methyl Group (-CH₃): A terminal alkyl group.

-

Methylene Groups (-CH₂): Present at positions 1, 3, and 4.

-

Methine Group (-CH): At the chiral center, position 2.

-

Primary Alkyl Bromides (R-CH₂-Br): The molecule contains two primary C-Br bonds, one at each end of the carbon chain.

These features give rise to a predictable set of vibrational modes that form the basis of our spectral analysis.

Core Spectral Interpretation: Predicting Vibrational Modes

The IR spectrum of this compound is a composite of the vibrations from its constituent parts. By dissecting the molecule, we can anticipate the location and nature of its key absorption bands.

C-H Stretching and Bending Vibrations

The hydrocarbon framework produces the most intense bands in the spectrum.

-

C-H Stretching (3000-2850 cm⁻¹): Like all alkanes, this compound will exhibit strong, sharp absorption bands in this region due to the stretching of its carbon-hydrogen bonds.[6][7][8] These signals arise from the combined vibrations of the methyl, methylene, and methine groups.

-

C-H Bending (1470-1375 cm⁻¹): These vibrations are highly diagnostic for the types of alkyl groups present.

-

Methylene (-CH₂) Scissoring: A characteristic absorption is expected around 1465 cm⁻¹.[6]

-

Methyl (-CH₃) Asymmetric Bending: This vibration occurs near 1450 cm⁻¹ and often overlaps with the methylene scissoring band.[6]

-

Methyl (-CH₃) Symmetric Bending ("Umbrella" Mode): A distinct, medium-intensity band is expected around 1375 cm⁻¹.[6][7] The presence of this band is a reliable indicator of a methyl group.

-

Carbon-Bromine Vibrations: The Halide Signature

The presence of two bromine atoms is confirmed by vibrations in the low-frequency region of the spectrum.

-

-CH₂-Br Wagging (1300-1150 cm⁻¹): A key, often overlooked, diagnostic band for terminal alkyl halides is the C-H wag of the methylene group attached to the halogen (-CH₂X).[4][5] For this compound, this vibration provides crucial evidence for the primary alkyl bromide moieties.

-

C-Br Stretching (690-515 cm⁻¹): The most direct, though often complex, evidence for the C-Br bond is its stretching vibration. This strong absorption appears at very low wavenumbers.[4][5][9] The presence of two C-Br bonds in the molecule may result in a broad or multiple peaks in this region. Causality Note: The frequency of the C-X stretch decreases with increasing halogen mass due to the simple harmonic oscillator relationship, where frequency is inversely proportional to the square root of the reduced mass of the bonded atoms.[2]

Data Summary Table

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity | Structural Origin |

| C-H Stretch | 3000-2850 | Strong, Sharp | -CH₃, -CH₂, -CH groups |

| C-H Bend (CH₂ Scissoring) | ~1465 | Medium | All -CH₂- groups |

| C-H Bend (CH₃ Asymmetric) | ~1450 | Medium | -CH₃ group |

| C-H Bend (CH₃ Symmetric) | ~1375 | Medium | -CH₃ group |

| C-H Wag (-CH₂-Br) | 1300-1150 | Medium | Methylene groups attached to bromine[4][5] |

| C-C Stretch | 1200-800 | Weak | Carbon skeleton |

| C-Br Stretch | 690-515 | Strong | C-Br bonds[4][5] |

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure and highlights the bonds responsible for the most significant IR absorptions.

Caption: Molecular structure of this compound with key IR-active bonds highlighted.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The trustworthiness of spectral data is predicated on a robust experimental methodology. The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of liquid this compound.

Objective: To obtain the transmission FT-IR spectrum of a neat liquid sample.

Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Potassium Bromide (KBr) salt plates and holder (preferred) or Sodium Chloride (NaCl) plates

-

This compound sample

-

Pasteur pipette

-

Appropriate solvent for cleaning (e.g., anhydrous acetone or dichloromethane)

-

Lens paper

Methodology:

-

Instrument Preparation:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Perform a background scan (air). This is a critical self-validating step, as it records the spectral signature of atmospheric CO₂ and water vapor, which the instrument software will then subtract from the sample spectrum.

-

-

Sample Preparation (Neat Liquid Film):

-

Place one clean, dry KBr salt plate on a clean surface. Expertise Note: KBr optics are essential for viewing the C-Br stretching region, as their cutoff is ~400 cm⁻¹. Standard NaCl plates are opaque below ~650 cm⁻¹, which would obscure the C-Br stretch signal.[9]

-

Using a Pasteur pipette, place one small drop of this compound onto the center of the plate.

-

Carefully place the second KBr plate on top, spreading the liquid into a thin, uniform film. Avoid creating air bubbles.

-

Place the "sandwich" of plates into the spectrometer's sample holder.

-

-

Data Acquisition:

-

Insert the holder into the sample compartment.

-

Set the acquisition parameters. For a standard qualitative scan, the following are typical:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-adding scans improves the signal-to-noise ratio).

-

-

Initiate the sample scan.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance spectrum.

-

Perform a baseline correction if necessary to ensure absorption peaks originate from a flat 100% transmittance line.

-

Use the software's peak-picking tool to label the wavenumbers of major absorption bands.

-

After analysis, carefully disassemble the salt plates. Clean them thoroughly with a dry solvent, wipe gently with lens paper, and store them in a desiccator to prevent fogging from atmospheric moisture.

-

Conclusion: A Self-Validating Spectroscopic Narrative

The identification of this compound from its IR spectrum is a process of building a cohesive narrative. It is not one peak, but the constellation of peaks that provides a definitive answer. The analysis is a self-validating system: the strong C-H stretches confirm the alkane nature; the characteristic C-H bending patterns confirm the presence and type of alkyl groups (methyl vs. methylene); and the low-frequency C-Br stretch, corroborated by the -CH₂-Br wagging vibration, confirms the presence and placement of the halogen atoms. By following a rigorous experimental protocol and a logical, structure-based interpretation, researchers can confidently utilize IR spectroscopy for the characterization of complex molecules like this compound.

References

- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.

- Wikipedia. (n.d.). Alkane.

- Chemistry Steps. (n.d.). Alkyl and aryl halide infrared spectra.

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.

- Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF.

- Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum.

- Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- SlidePlayer. (n.d.). The features of IR spectrum.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. scribd.com [scribd.com]

- 6. Alkane - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

The Analytical Fingerprint: An In-depth Technical Guide to the Mass Spectrometry of 1,4-Dibromo-2-methylbutane

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of 1,4-dibromo-2-methylbutane (C₅H₁₀Br₂). Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the core principles of its fragmentation under electron ionization (EI), offering field-proven insights into spectral interpretation. We will explore the causality behind the experimental choices and fragmentation pathways, ensuring a robust understanding of how to characterize this and similar branched halogenated alkanes.

Introduction: The Significance of Mass Spectrometry for Halogenated Alkanes

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. In the context of halogenated hydrocarbons such as this compound, it provides a definitive analytical fingerprint. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), imparts a characteristic isotopic pattern to the molecular ion and bromine-containing fragments, greatly aiding in their identification. Understanding the fragmentation of this compound is crucial for its unambiguous identification in complex matrices, a common requirement in synthetic chemistry, environmental analysis, and pharmaceutical development.

Electron Ionization (EI) Mass Spectrometry of this compound: A Detailed Analysis

Electron ionization is the most common ionization technique for the analysis of relatively non-polar and volatile compounds like this compound. The high energy (typically 70 eV) imparted to the molecule induces reproducible and information-rich fragmentation patterns.

The Molecular Ion Peak (M⁺)

The molecular weight of this compound is 229.94 g/mol .[1][2][3] Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic cluster of peaks. The isotopic abundance of ⁷⁹Br is approximately 50.69% and that of ⁸¹Br is 49.31%. Consequently, the molecular ion region will exhibit a triplet of peaks at m/z 228 (M⁺, containing two ⁷⁹Br atoms), 230 (M+2, containing one ⁷⁹Br and one ⁸¹Br atom), and 232 (M+4, containing two ⁸¹Br atoms) in a rough intensity ratio of 1:2:1.[4] The observation of this isotopic cluster is a strong indicator of a dibrominated compound. However, for branched alkanes, the molecular ion peak can be weak or even absent due to the high propensity for fragmentation.[5][6]

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The C-Br bond is significantly weaker than C-C and C-H bonds, making it a primary site for initial cleavage. Furthermore, cleavage at the branch point is favored as it leads to the formation of more stable secondary carbocations.[5][6][7]

Primary Fragmentation Mechanisms:

-

α-Cleavage (C-Br Bond Scission): The most facile fragmentation is the loss of a bromine radical (•Br), leading to the formation of a bromonium ion or a carbocation. This will result in a pair of isotopic peaks at m/z 149 and 151, corresponding to [C₅H₁₀Br]⁺. The near 1:1 ratio of these peaks is characteristic of a fragment containing a single bromine atom.

-

Cleavage at the Branch Point: The presence of a methyl group creates a branch point. Cleavage of the C-C bond adjacent to the bromine-bearing carbon and the branch point is a highly probable event.

-

Loss of a Bromomethyl Radical (•CH₂Br): This cleavage results in a secondary carbocation at m/z 135 and 137 ([C₄H₇Br]⁺).

-

Loss of a Propyl Bromide Moiety: Cleavage can also lead to the formation of a stable secondary carbocation, [C₄H₉]⁺, at m/z 57, with the loss of a neutral brominated fragment. This m/z 57 peak is often a significant fragment in branched alkanes.

-

-

Formation of Cyclic Bromonium Ion: Intramolecular cyclization with the elimination of a bromine radical can lead to the formation of a stable five-membered cyclic bromonium ion. This would also contribute to the ion cluster at m/z 149/151.

-

Further Fragmentation of Primary Fragments: The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For example, the [C₅H₁₀Br]⁺ ion can lose ethylene (C₂H₄) to form a fragment at m/z 121/123.

The interplay of these fragmentation pathways results in a unique mass spectrum that serves as a fingerprint for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

To obtain a high-quality mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane to a final concentration of approximately 100 µg/mL.

-

GC-MS System:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for separating halogenated hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane stationary phase, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Mass Spectrometer: A quadrupole or ion trap mass analyzer operating in electron ionization (EI) mode.

-

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 250 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Scan Rate: 2 scans/second.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Analyze the fragmentation pattern, identifying the molecular ion cluster and key fragment ions.

-

Compare the obtained spectrum with a reference library spectrum (e.g., from NIST or Wiley) for confirmation.

-

Data Presentation and Interpretation

The mass spectrum of this compound will be a plot of relative intensity versus mass-to-charge ratio (m/z). The key is to systematically analyze the spectrum to deduce the structure.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (Isotopic Cluster) | Proposed Fragment Ion | Fragmentation Pathway |

| 228, 230, 232 | [C₅H₁₀Br₂]⁺• (Molecular Ion) | Electron Ionization |

| 149, 151 | [C₅H₁₀Br]⁺ | Loss of •Br |

| 135, 137 | [C₄H₇Br]⁺ | Loss of •CH₂Br |

| 57 | [C₄H₉]⁺ | Cleavage at branch point |

| 41 | [C₃H₅]⁺ | Further fragmentation |

Visualizing the Fragmentation Pathways